

5-Methoxy-2-nitrobenzoic Acid: A Technical Overview for Researchers

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Compound of Interest

Compound Name: **5-Methoxy-2-nitrobenzoic acid**

Cat. No.: **B122804**

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IUPAC Name: **5-Methoxy-2-nitrobenzoic acid**

This technical guide provides an in-depth overview of **5-Methoxy-2-nitrobenzoic acid**, a key chemical intermediate in organic synthesis, particularly for pharmaceutical and materials science research. This document outlines its chemical structure, physicochemical properties, and a detailed experimental protocol for its application in the synthesis of a betrixaban intermediate.

Chemical Structure

The chemical structure of **5-Methoxy-2-nitrobenzoic acid** is presented below.

Caption: Chemical structure of **5-Methoxy-2-nitrobenzoic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Methoxy-2-nitrobenzoic acid** is provided in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₇ NO ₅
Molecular Weight	197.14 g/mol [1] [2] [3]
CAS Number	1882-69-5 [1] [2] [3]
Appearance	Beige to grey or brown granules [1] [4]
Melting Point	125-130 °C [1] [2]
Boiling Point	399.7 °C at 760 mmHg [1]
Density	1.43 g/cm ³ [1]
Solubility	Soluble in Methanol [1]
pKa	2.06 ± 0.25 (Predicted) [1]
LogP	1.82480 [1]
Hydrogen Bond Donor Count	1 [1]
Hydrogen Bond Acceptor Count	5 [1]
Rotatable Bond Count	2 [1]

Experimental Protocols

5-Methoxy-2-nitrobenzoic acid serves as a crucial starting material in the synthesis of various pharmaceutical intermediates. Below is a detailed experimental protocol for the synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide, an intermediate in the preparation of the anticoagulant drug betrixaban.

Objective: To synthesize N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide using **5-Methoxy-2-nitrobenzoic acid**.

Materials:

- **5-Methoxy-2-nitrobenzoic acid** (19.7g, 0.1mol)
- N-hydroxysuccinimide (NHS) (14.9g, 0.13mol)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (24.9g, 0.13mol)
- 2-Amino-5-chloropyridine (16.6g, 0.13mol)
- N,N-dimethylformamide (DMF) (98.5ml)
- Water
- Ethanol
- Three-neck flask
- Stirring apparatus
- Filtration apparatus
- Vacuum drying oven

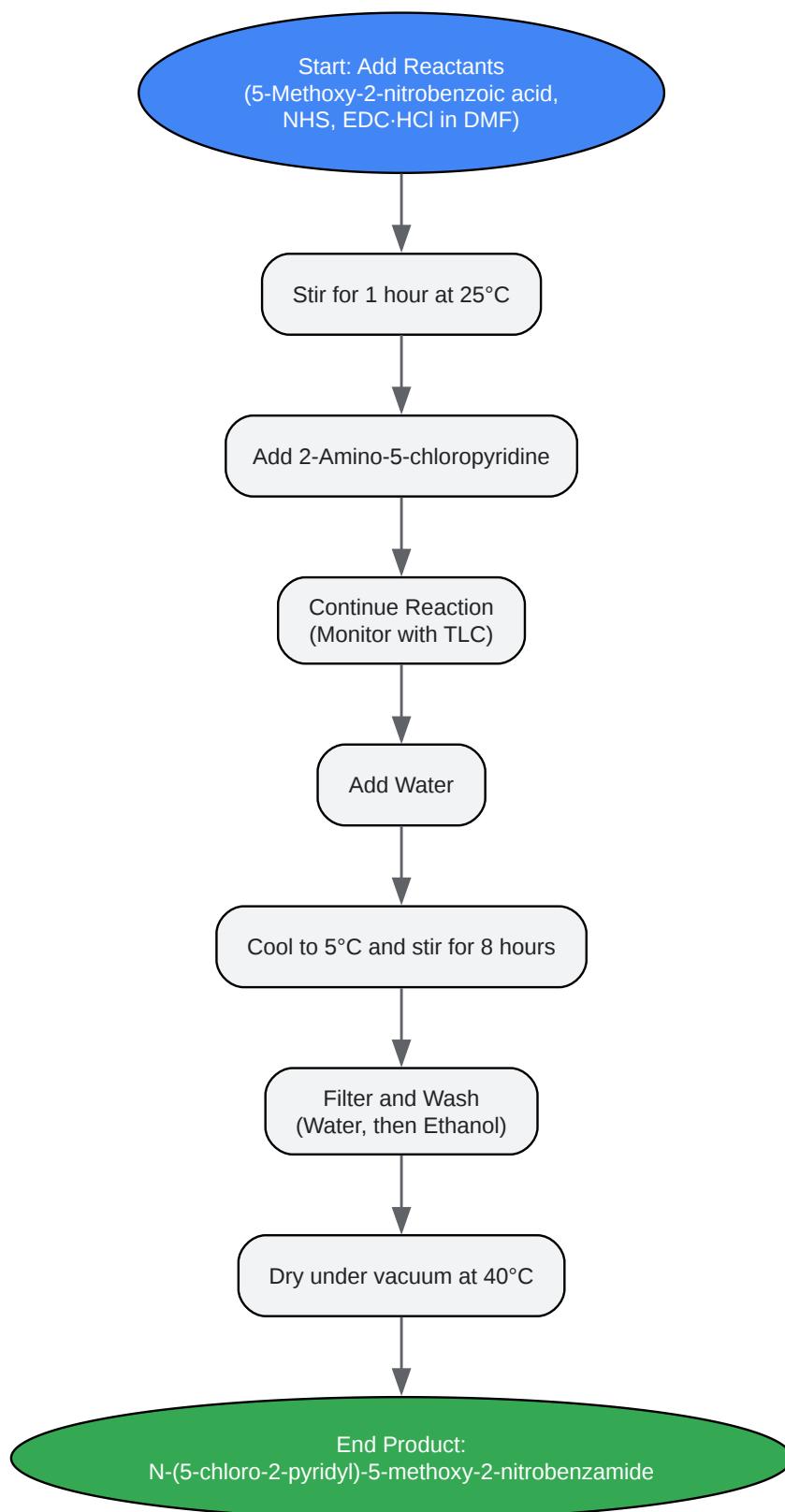
Procedure:

- To a three-neck flask, add 19.7g (0.1mol) of **5-Methoxy-2-nitrobenzoic acid**, 14.9g (0.13mol) of N-hydroxysuccinimide, and 24.9g (0.13mol) of EDC·HCl.
- Add 98.5ml of N,N-dimethylformamide to the flask and stir the mixture to dissolve the solids.
- Stir the reaction mixture for 1 hour at a temperature of 25 °C.
- Add 16.6g (0.13mol) of 2-amino-5-chloropyridine to the reaction mixture and continue to stir.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, add 985ml of water to the reaction liquid.
- Reduce the temperature to 5 °C and continue stirring for 8 hours to induce crystallization.
- Filter the resulting solid and wash the filter cake sequentially with 40ml of water and 40ml of ethanol.

- Dry the filter cake for 10 hours under vacuum at a temperature of 40 °C to obtain the final product, N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of the betrixaban intermediate starting from **5-Methoxy-2-nitrobenzoic acid**.

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Caption: Synthesis workflow for a betrixaban intermediate.

Applications in Research and Drug Development

5-Methoxy-2-nitrobenzoic acid is a versatile building block in organic synthesis with significant applications in the pharmaceutical industry and materials science.

- **Pharmaceutical Synthesis:** It is a key starting material for the synthesis of various complex molecules. For instance, it is used in the preparation of Cathepsin S inhibitors, which have potential antitumor applications.^[1] Additionally, derivatives of this compound are utilized in the synthesis of 2-aminocombretastatin analogues, which are being investigated as potential antimitotic agents for cancer therapy.^[1] It has also been used as a starting material in the synthesis of dictyoquinazol A, a neuroprotective compound, and pyrrolobenzodiazepines.^[2]
- **Chemical Intermediate:** The presence of the methoxy, nitro, and carboxylic acid functional groups on the benzene ring allows for a variety of chemical transformations. The electron-withdrawing nitro group increases the acidity of the carboxylic acid and influences the regioselectivity of further reactions on the aromatic ring. This makes it a valuable intermediate for constructing more complex molecular architectures.

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